molecular formula C3H3Cl4I B14360855 1,1,1,3-Tetrachloro-3-iodopropane CAS No. 94722-48-2

1,1,1,3-Tetrachloro-3-iodopropane

Cat. No.: B14360855
CAS No.: 94722-48-2
M. Wt: 307.8 g/mol
InChI Key: BSGJUTINPFPUIQ-UHFFFAOYSA-N
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Description

1,1,1,3-Tetrachloro-3-iodopropane is an organic compound with the molecular formula C3H4Cl4I It is a halogenated hydrocarbon, characterized by the presence of both chlorine and iodine atoms attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3-Tetrachloro-3-iodopropane can be synthesized through the halogenation of propane derivatives. One common method involves the chlorination of 1,3-dichloropropane followed by iodination. The reaction conditions typically require the presence of a catalyst and controlled temperature to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3-Tetrachloro-3-iodopropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

Major Products Formed

    Substitution: Formation of various halogenated derivatives.

    Elimination: Formation of alkenes such as 1,1,3-trichloropropene.

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Scientific Research Applications

1,1,1,3-Tetrachloro-3-iodopropane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a halogenated hydrocarbon.

    Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of halogenated drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,1,1,3-tetrachloro-3-iodopropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include halogen exchange and elimination reactions, which can lead to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3-Tetrachloropropane: Similar in structure but lacks the iodine atom.

    1,1,1-Trichloro-3-iodopropane: Contains one less chlorine atom.

    1,1,1-Trifluoro-3-iodopropane: Fluorine atoms replace chlorine atoms.

Uniqueness

1,1,1,3-Tetrachloro-3-iodopropane is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and potential applications. The combination of these halogens allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.

Properties

CAS No.

94722-48-2

Molecular Formula

C3H3Cl4I

Molecular Weight

307.8 g/mol

IUPAC Name

1,1,1,3-tetrachloro-3-iodopropane

InChI

InChI=1S/C3H3Cl4I/c4-2(8)1-3(5,6)7/h2H,1H2

InChI Key

BSGJUTINPFPUIQ-UHFFFAOYSA-N

Canonical SMILES

C(C(Cl)I)C(Cl)(Cl)Cl

Origin of Product

United States

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